
Kallikrein-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kallikrein-IN-1 is a synthetic inhibitor of kallikrein, a subgroup of serine proteases involved in various physiological processes such as blood pressure regulation, inflammation, and coagulation . This compound has gained attention for its potential therapeutic applications in treating diseases related to the kallikrein-kinin system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Kallikrein-IN-1 typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which are usually commercially available or synthesized through standard organic synthesis techniques.
Formation of Key Intermediates: The key intermediates are formed through a series of reactions, including condensation, cyclization, and functional group transformations.
Final Product Formation: The final product, this compound, is obtained through purification techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for monitoring and controlling the reactions. The purification process is also scaled up using industrial chromatography techniques .
化学反应分析
Types of Reactions
Kallikrein-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
科学研究应用
Kallikrein-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of kallikrein and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of kallikrein in physiological processes such as inflammation and blood pressure regulation.
作用机制
Kallikrein-IN-1 exerts its effects by inhibiting the activity of kallikrein, a serine protease involved in the cleavage of kininogen to produce kinins such as bradykinin . By inhibiting kallikrein, this compound reduces the production of bradykinin, thereby modulating processes like inflammation, blood pressure regulation, and coagulation . The molecular targets of this compound include the active site of kallikrein, where it binds and prevents the enzyme from interacting with its substrates .
相似化合物的比较
Similar Compounds
Icatibant: A bradykinin receptor antagonist used to treat hereditary angioedema.
Ecallantide: A plasma kallikrein inhibitor used for the treatment of acute attacks of hereditary angioedema.
Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein and is used for the prevention of hereditary angioedema attacks.
Uniqueness of Kallikrein-IN-1
This compound is unique in its specific inhibition of tissue kallikrein, whereas other similar compounds may target plasma kallikrein or bradykinin receptors . This specificity allows this compound to be used in research and therapeutic applications where selective inhibition of tissue kallikrein is desired .
属性
分子式 |
C28H26FN5O4 |
|---|---|
分子量 |
515.5 g/mol |
IUPAC 名称 |
N-[(6-cyano-2-fluoro-3-methoxyphenyl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C28H26FN5O4/c1-37-18-24-23(28(36)31-14-22-21(13-30)10-11-25(38-2)27(22)29)17-34(32-24)16-20-8-6-19(7-9-20)15-33-12-4-3-5-26(33)35/h3-12,17H,14-16,18H2,1-2H3,(H,31,36) |
InChI 键 |
SPXOTFDBWDBJRN-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NN(C=C1C(=O)NCC2=C(C=CC(=C2F)OC)C#N)CC3=CC=C(C=C3)CN4C=CC=CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)

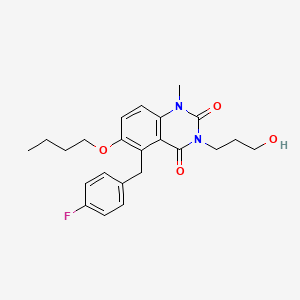

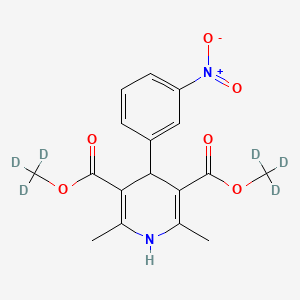
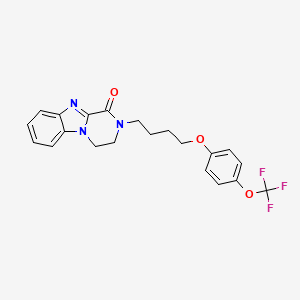
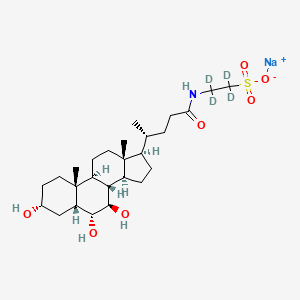
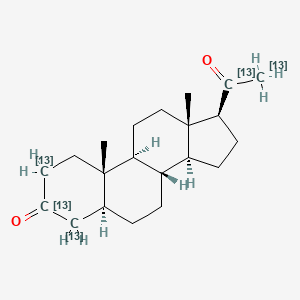
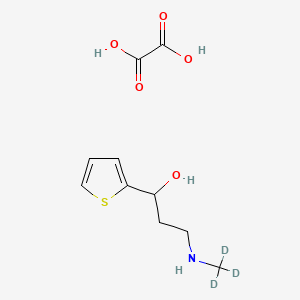
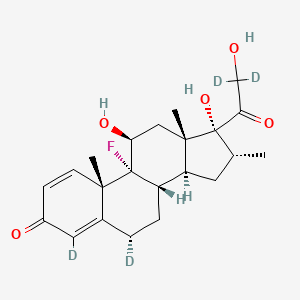
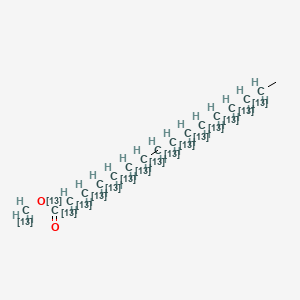
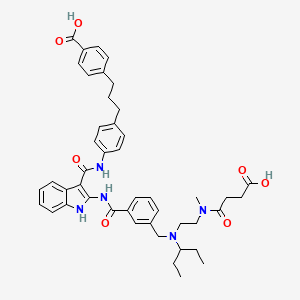
![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
